molecular formula C25H38O4 B12119280 Pregn-5-ene-3,20-diyl diacetate

Pregn-5-ene-3,20-diyl diacetate

Cat. No.: B12119280
M. Wt: 402.6 g/mol
InChI Key: KNPATZSHRPGJID-YVOVTCCYSA-N
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Description

Pregn-5-ene-3,20-diyl diacetate (CAS: 19199-31-6) is a steroidal compound with the molecular formula C₂₅H₃₈O₄ and a molecular weight of 402.57 g/mol . Structurally, it features a pregnane backbone with acetoxy groups at positions C-3 and C-20. This compound is synthesized from intermediates such as (20R)-pregn-5-ene-3β,20-diyl 3-acetate 20-benzoate through multi-step processes involving oxidation, lactonization, and hydrogenation . Its synthetic versatility makes it a critical intermediate in the preparation of modified steroidal derivatives, including antiproliferative agents and 7-nor-pregnane analogs .

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3/t15?,19?,20-,21+,22-,23-,24-,25+/m0/s1

InChI Key

KNPATZSHRPGJID-YVOVTCCYSA-N

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-5-ene-3,20-diyl diacetate typically involves the acetylation of pregn-5-ene-3,20-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk acetylation: Using large quantities of acetic anhydride and a suitable catalyst.

    Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pregn-5-ene-3,20-diyl diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed to yield pregn-5-ene-3,20-diol.

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the pregnane skeleton to a single bond.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Pregn-5-ene-3,20-diol

    Oxidation: Pregn-5-ene-3,20-dione

    Reduction: Pregnane derivatives

Scientific Research Applications

Pregn-5-ene-3,20-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in steroid metabolism and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Pregn-5-ene-3,20-diyl diacetate involves its interaction with steroid receptors and enzymes. It can act as a substrate for enzymes like 3β-hydroxy Δ5-steroid dehydrogenase and 20α-hydroxy steroid dehydrogenase, leading to the formation of active steroid hormones. These hormones then bind to specific receptors, modulating gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Differences
Pregn-5-ene-3,20-diyl diacetate C₂₅H₃₈O₄ 402.57 3β-acetate, 20R-acetate Intermediate for antiproliferative steroids; undergoes lactonization and hydrogenation .
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)- (3β,20S)- C₂₄H₃₆O₄ 388.54 3β-acetate, 20S-carboxylic acid Polar due to carboxylic acid group; modified solubility and reactivity in synthesis .
(20R)-7-norpregn-5-ene-3β,20-diyl 3-acetate 20-benzoate C₂₉H₃₈O₅ 466.61 3β-acetate, 20R-benzoate 7-nor structure alters ring conformation; used in stereocontrolled diol synthesis .
Glyceryl diacetate C₇H₁₂O₅ 176.17 Diacetylated glycerol Non-steroidal; used in cosmetics, food, and as a chemical synthesis intermediate .
Dihydrocelastryl diacetate (DC) Not specified Not specified Celastrol-derived diacetate Structurally similar but less effective in stabilizing RTAE177Qegfp molecules .

Research Findings and Functional Differences

Steroidal Derivatives

  • Synthetic Reactivity: this compound is pivotal in synthesizing 7-nor-pregnane derivatives, where the absence of the C-7 atom and inversion at C-3 (via tosylate intermediates) alters stereochemical outcomes and biological activity . For example, (20R)-7-nor-5α-pregnane-3α,20-diyl 20-benzoate exhibits distinct reactivity in dihydroxylation reactions compared to its 3β counterpart .
  • Polarity and Solubility : The substitution of the C-20 acetate with a carboxylic acid group (as in CAS 1474-14-2) increases polarity, impacting its pharmacokinetic profile and utility in aqueous-phase reactions .

Non-Steroidal Diacetates

  • Glyceryl diacetate lacks the steroidal backbone but shares ester functionality, enabling its use as a plasticizer, fragrance enhancer, and intermediate in acetylations. Its production via glycerol acetylation contrasts with the multi-step enzymatic/chemical processes required for steroidal diacetates .

Pharmacological Activity

  • Dihydrocelastryl diacetate (DC) and related compounds (e.g., acetyl isogambogic acid) exhibit structural similarities but differ in bioactivity. For instance, DC shows lower efficacy in stabilizing ricin toxin A (RTA) molecules compared to celastrol, highlighting the role of non-acetylated functional groups in target engagement .

Key Differentiators

Backbone Modifications: The 7-nor-pregnane derivatives lack a carbon in the steroid ring, reducing steric hindrance and altering binding affinities .

Functional Group Substitutions: Carboxylic acid groups enhance hydrogen-bonding capacity, while benzoate esters (e.g., in 7-nor derivatives) increase lipophilicity .

Application Scope: Steroidal diacetates are primarily research intermediates, whereas non-steroidal analogs like glyceryl diacetate have broad industrial uses .

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